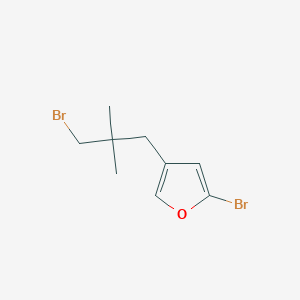
Sodium (E)-2-(4-bromophenyl)ethene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (E)-2-(4-bromophenyl)ethene-1-sulfinate is an organosulfur compound that features a bromophenyl group attached to an ethene sulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (E)-2-(4-bromophenyl)ethene-1-sulfinate typically involves the reaction of 4-bromobenzaldehyde with sodium sulfinate under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired ethene sulfonate product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Sodium (E)-2-(4-bromophenyl)ethene-1-sulfinate can undergo various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfone derivatives.
Reduction: The ethene moiety can be reduced to form the corresponding ethane derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Ethane derivatives.
Substitution: Various substituted phenyl ethene sulfonates.
Scientific Research Applications
Chemistry
In organic synthesis, Sodium (E)-2-(4-bromophenyl)ethene-1-sulfinate can be used as a building block for more complex molecules
Biology and Medicine
This compound may have potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure could interact with biological targets in novel ways, leading to the discovery of new therapeutic agents.
Industry
In materials science, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific properties.
Mechanism of Action
The mechanism by which Sodium (E)-2-(4-bromophenyl)ethene-1-sulfinate exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The ethene sulfonate moiety could be involved in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Sodium (E)-2-(4-chlorophenyl)ethene-1-sulfinate
- Sodium (E)-2-(4-fluorophenyl)ethene-1-sulfinate
- Sodium (E)-2-(4-methylphenyl)ethene-1-sulfinate
Uniqueness
Sodium (E)-2-(4-bromophenyl)ethene-1-sulfinate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its chlorinated, fluorinated, or methylated counterparts, potentially offering different properties and applications.
Properties
Molecular Formula |
C8H6BrNaO2S |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
sodium;(E)-2-(4-bromophenyl)ethenesulfinate |
InChI |
InChI=1S/C8H7BrO2S.Na/c9-8-3-1-7(2-4-8)5-6-12(10)11;/h1-6H,(H,10,11);/q;+1/p-1/b6-5+; |
InChI Key |
XYCHTJRVLPPGLM-IPZCTEOASA-M |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/S(=O)[O-])Br.[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C=CS(=O)[O-])Br.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13154860.png)
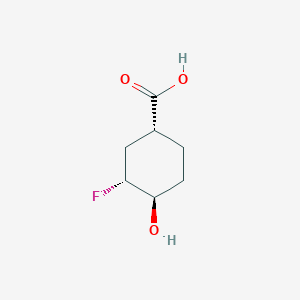

![Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B13154871.png)
![(1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol](/img/structure/B13154884.png)
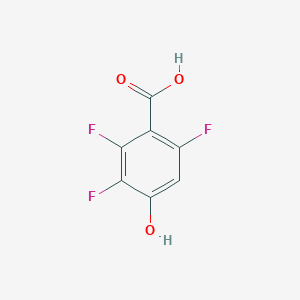
![Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]-](/img/structure/B13154895.png)
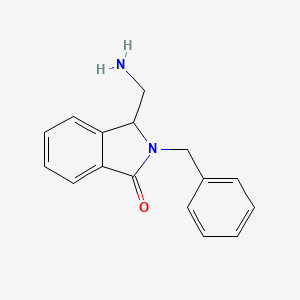

![N-[(Azetidin-2-yl)methyl]-N-methylcyclopropanamine](/img/structure/B13154903.png)
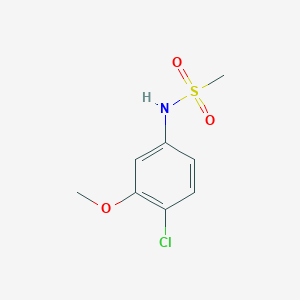
![3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13154920.png)
![Methyl 2,4,6,6-tetramethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13154924.png)
